4-Pyridinecarboxylic acid, 2-[[(2-thienylcarbonyl)amino]thioxomethyl]hydrazide
Description
The compound 4-Pyridinecarboxylic acid, 2-[[(2-thienylcarbonyl)amino]thioxomethyl]hydrazide features a pyridine ring substituted at the 4-position with a carboxylic acid group and at the 2-position with a hydrazide moiety. This hydrazide is further modified by a thioxomethyl group linked to a 2-thienylcarbonylamino substituent.
Properties
CAS No. |
649547-09-1 |
|---|---|
Molecular Formula |
C12H10N4O2S2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
N-[(pyridine-4-carbonylamino)carbamothioyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C12H10N4O2S2/c17-10(8-3-5-13-6-4-8)15-16-12(19)14-11(18)9-2-1-7-20-9/h1-7H,(H,15,17)(H2,14,16,18,19) |
InChI Key |
YWGZMWOMMMYIKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC(=S)NNC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarboxylic acid, 2-[[(2-thienylcarbonyl)amino]thioxomethyl]hydrazide typically involves multiple steps. One common method starts with the preparation of 4-pyridinecarboxylic acid, which is then converted into its corresponding hydrazide. The hydrazide is then reacted with 2-thienylcarbonyl chloride under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated systems and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Pyridinecarboxylic acid, 2-[[(2-thienylcarbonyl)amino]thioxomethyl]hydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group into alcohols or amines.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, water.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Pyridinecarboxylic acid, 2-[[(2-thienylcarbonyl)amino]thioxomethyl]hydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Pyridinecarboxylic acid, 2-[[(2-thienylcarbonyl)amino]thioxomethyl]hydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The thienyl group and hydrazide moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally related pyridinecarboxylic acid hydrazide derivatives, highlighting key differences in substituents, molecular properties, and biological activities:
Key Observations
Substituent Diversity: The target compound’s thienylcarbonylamino-thioxomethyl group distinguishes it from analogs with aliphatic (e.g., methylamino ), fluorophenyl , or bulky aromatic (e.g., 3-methyl-4-isopropylphenyl ) substituents. The thienyl group may enhance π-π stacking interactions in biological targets, while the sulfur atoms could improve metal-binding capacity.
Pharmacological Activity: Nialamide (a hydrazide derivative with a benzylamino-propyl substituent) is a monoamine oxidase (MAO) inhibitor used as an antidepressant .
Synthetic Routes: describes methods for synthesizing thieno[2,3-d]pyrimidine-4-carboxylic acid amides, suggesting analogous strategies (e.g., coupling thienylcarbonyl chlorides with hydrazide intermediates) could apply to the target compound .
Safety and Hazards :
- Related compounds in and are classified as harmful or irritants, with hazards linked to hydrazide functionalities . The thienyl group may introduce additional risks, such as photosensitivity or hepatotoxicity, though specific data are lacking.
Physicochemical Properties
- Molecular Weight: The target compound’s inferred molecular weight (~337.4 g/mol) exceeds simpler analogs like the methylamino-thioxomethyl derivative (210.26 g/mol ) but is lower than bulky derivatives (e.g., 328.43 g/mol for the 3-methyl-4-isopropylphenyl analog ).
- Solubility : The thienyl and thioxomethyl groups may reduce aqueous solubility compared to polar substituents (e.g., fluorophenyl ).
Biological Activity
4-Pyridinecarboxylic acid, 2-[[(2-thienylcarbonyl)amino]thioxomethyl]hydrazide, commonly referred to as a hydrazide derivative, is a compound of interest due to its diverse biological activities. Hydrazides are known for their potential in medicinal chemistry, particularly for their antibacterial, antifungal, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its synthesis, characterization, and various biological evaluations.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a carboxylic acid group and a thienylcarbonyl hydrazide moiety. The molecular formula is , with a molar mass of approximately 250.29 g/mol. The structural representation can be summarized as follows:
- Pyridine Ring : Contributes to the compound's electron-withdrawing properties.
- Thienylcarbonyl Group : Enhances the lipophilicity and biological activity.
- Hydrazide Linkage : Known for its reactivity and ability to form various derivatives.
Synthesis
The synthesis of this compound typically involves the reaction of 4-pyridinecarboxylic acid with thienylcarbonyl hydrazine in the presence of a suitable coupling agent. The reaction conditions often include solvent systems such as ethanol or DMF under reflux conditions to facilitate the formation of the hydrazide bond.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of hydrazides. For instance:
- Antibacterial Studies : Research indicates that derivatives of pyridinecarboxylic acid exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, compounds similar to 4-Pyridinecarboxylic acid have shown effectiveness against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Compounds containing the thienyl group have also demonstrated antifungal properties, making them candidates for treating fungal infections.
Anticancer Activity
The hydrazide moiety has been associated with anticancer activity through various mechanisms:
- Cell Proliferation Inhibition : Studies have shown that certain hydrazides inhibit cell proliferation in cancer cell lines by inducing apoptosis .
- Mechanistic Insights : The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis, although specific pathways for this compound require further investigation.
Other Biological Activities
Beyond antimicrobial and anticancer properties, hydrazides have been explored for:
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Antioxidant Activity : The ability to scavenge free radicals has been documented in related compounds, suggesting potential applications in oxidative stress-related conditions.
Study 1: Antimicrobial Efficacy
A study conducted on various hydrazide derivatives demonstrated that compounds structurally similar to 4-Pyridinecarboxylic acid showed minimum inhibitory concentrations (MICs) as low as 16 µg/mL against E. coli and S. aureus .
Study 2: Anticancer Properties
In vitro assays on cancer cell lines revealed that certain derivatives led to a reduction in viability by up to 70% at concentrations of 50 µM after 48 hours . This suggests that modifications at the hydrazide position can significantly enhance anticancer efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
